molecular formula C14H8FN3O3 B1205242 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 421581-70-6

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1205242
CAS RN: 421581-70-6
M. Wt: 285.23 g/mol
InChI Key: PHSKMUVSVYQIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole" is a part of the 1,2,4-oxadiazole family, known for its significant chemical and pharmacological properties. Oxadiazoles represent a class of heterocyclic compounds comprising a five-membered ring with two carbon atoms and three heteroatoms, including one oxygen and two nitrogen atoms in the 1,2,4-positions.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclodehydration of appropriate hydrazides and carboxylic acids or their derivatives. For instance, the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole in solid-state acetylation by acetyl bromide vapours results in various acetylated derivatives, indicating the compound's reactive versatility (Dymshits & Rublewa, 1996).

Molecular Structure Analysis

The molecular structure and properties of oxadiazoles can be thoroughly investigated using Density Functional Theory (DFT) calculations. Studies on similar compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have shown the importance of examining bond lengths, angles, and vibrational wavenumbers to understand their stability and reactivity (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, such as acetylation, reflecting their multifaceted chemical nature. The anisotropic reaction behavior in the solid state of these compounds showcases the diverse products formed depending on the crystal facets exposed to reactive centers (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of oxadiazoles, such as melting points, boiling points, and solubility, can be attributed to their molecular structure. The presence of fluorine and nitro groups significantly influences these properties, affecting their mesogenic behavior and phase transitions (Fouad et al., 2018).

Chemical Properties Analysis

The chemical properties of "5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole" are closely related to its functional groups. The fluorophenyl and nitrophenyl groups contribute to its reactivity, participating in various chemical reactions and enhancing its utility in different chemical contexts. Studies on related compounds have explored their antimicrobial, insecticidal, and cytotoxic activities, demonstrating the broad applicability of oxadiazoles in medicinal chemistry (Almasirad et al., 2004).

Scientific Research Applications

Antimicrobial Properties

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives have demonstrated significant antimicrobial properties. For instance, a study synthesized various derivatives of 5-aryl-1,3,4-oxadiazol-2-ylthio acetamides containing a fluorine atom, which showed potent antimicrobial activities against a range of bacterial and fungal strains (Parikh & Joshi, 2014). Similarly, another research synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, which exhibited significant antibacterial activity against various bacterial strains (Aziz‐ur‐Rehman et al., 2013).

Application in Liquid Crystal Technology

A study on 1,3,4-oxadiazole-based compounds, including derivatives of 5-(4-Fluorophenyl)-1,2,4-oxadiazole, revealed their potential in liquid crystal technology. The study focused on the synthesis and examination of liquid crystalline properties of these compounds, contributing valuable insights into materials science (Zhu et al., 2009).

Insecticidal Activities

Some derivatives of 5-(4-Fluorophenyl)-1,2,4-oxadiazole have been investigated for their potential as insecticides. Research on novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrated their effectiveness against certain types of armyworms, indicating a potential application in agricultural pest control (Shi et al., 2000).

Anticancer Agents

There is also evidence suggesting that certain derivatives of 5-(4-Fluorophenyl)-1,2,4-oxadiazole may possess anticancer properties. A series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives, which are structurally related, have been evaluated for their in vitro anticancer activity and showed promising results against various cancer cell lines (Aboraia et al., 2006).

Corrosion Inhibition

Oxadiazole derivatives, including those related to 5-(4-Fluorophenyl)-1,2,4-oxadiazole, have been explored for their potential in corrosion inhibition. A study on newly synthesized oxadiazole derivatives showed they could effectively inhibit corrosion of mild steel in acidic environments, suggesting their application in materials protection (Kalia et al., 2020).

Future Directions

Based on the literature review, very few articles have been published on 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole . Therefore, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields.

properties

IUPAC Name

5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3/c15-11-6-4-9(5-7-11)14-16-13(17-21-14)10-2-1-3-12(8-10)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSKMUVSVYQIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351417
Record name 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

421581-70-6
Record name 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.